molecular formula C11H12O4 B2381493 3-Oxo-4-phenoxy-butyric acid methyl ester CAS No. 77869-30-8

3-Oxo-4-phenoxy-butyric acid methyl ester

Cat. No.: B2381493
CAS No.: 77869-30-8
M. Wt: 208.213
InChI Key: QZNXCJAYODJYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-phenoxy-butyric acid methyl ester is an organic compound with the molecular formula C11H12O4. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-phenoxy-butyric acid methyl ester typically involves the reaction of phenoxyacetic acid with methyl acetoacetate under acidic conditions. The reaction proceeds through esterification and subsequent cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-phenoxy-butyric acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-4-phenoxy-butyric acid methyl ester is utilized in several scientific research fields:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, participating in transformations that lead to the formation of desired products. The molecular targets and pathways involved are specific to the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-phenoxy-butyric acid methyl ester is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the phenoxy group plays a crucial role .

Properties

IUPAC Name

methyl 3-oxo-4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXCJAYODJYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.